Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The presence of a fluorophenyl group and a triazolopyrimidine core makes it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting the endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, the compound can exert its neuroprotective and anti-inflammatory effects .
Pharmacokinetics
Similar compounds in the triazole-pyrimidine class have been shown to exhibit promising bioavailability and distribution profiles .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also inhibits NO and TNF-α production in LPS-stimulated human microglia cells .
Biochemical Analysis
Biochemical Properties
Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been found to exhibit promising neuroprotective and anti-inflammatory properties . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that this compound has favorable interaction with active residues of ATF4 and NF-kB proteins . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
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Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates. For instance, the Dimroth rearrangement is a common method used to form the triazolopyrimidine ring .
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Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 2-fluorobenzyl bromide or similar reagents under basic conditions.
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Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazolopyrimidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as a neuroprotective agent. Studies have indicated its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its anti-inflammatory properties also make it a candidate for treating inflammatory conditions.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: Compounds such as 7-phenyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate share a similar core structure but differ in the substituents attached to the phenyl ring.
Fluorophenyl Derivatives: Compounds like 2-fluorophenyl-4,5-dihydro-1H-imidazole have similar fluorophenyl groups but different heterocyclic cores.
Uniqueness
Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the combination of its triazolopyrimidine core and the fluorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-5-3-4-6-10(9)15)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDBTXAIEVJIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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